molecular formula C13H9BrN2 B174527 1-Bromo-3-phenylimidazo[1,5-a]pyridine CAS No. 104202-15-5

1-Bromo-3-phenylimidazo[1,5-a]pyridine

Cat. No.: B174527
CAS No.: 104202-15-5
M. Wt: 273.13 g/mol
InChI Key: ULKZZBGVTIZXSA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that imidazo[1,5-a]pyridine derivatives, to which this compound belongs, have been extensively studied for their unique chemical structure and versatility .

Mode of Action

It is known that the absorption band near 300 nm corresponds to the π-transition in the aromatic imidazole moiety, and the π* band above 300 nm is due to the intramolecular charge transfer transition . This suggests that the compound may interact with its targets through π-π stacking, a common interaction in many biological systems.

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple pathways.

Pharmacokinetics

The compound’s molecular weight of 27313 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

It is known that imidazo[1,5-a]pyridine derivatives can exhibit a range of biological activities , suggesting that the compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored at 0-8°c , indicating that temperature may affect its stability.

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-phenylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKZZBGVTIZXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359306
Record name 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104202-15-5
Record name 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-phenylimidazo[1,5-a]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Bromo-3-phenylimidazo[1,5-a]pyridine in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing diverse 1,3-diarylated imidazo[1,5-a]pyridines []. This compound readily undergoes Suzuki-Miyaura cross-coupling reactions with arylboronic acids. [] This reaction enables the introduction of various aryl substituents at the 1-position, leading to the creation of novel imidazo[1,5-a]pyridine derivatives with potentially interesting photophysical properties. []

Q2: What are the advantages of using Suzuki-Miyaura cross-coupling with this compound?

A2: The research demonstrates that the Suzuki-Miyaura cross-coupling reaction utilizing this compound with arylboronic acids offers several benefits:

  • High Yield: The reaction with p-methoxycarbonylphenylboronic acid yielded the desired product in 91% yield, indicating high efficiency. []
  • Versatility: The successful coupling with both p- and m-methoxycarbonylphenylboronic acids suggests the method's potential applicability to a range of arylboronic acid substrates. []
  • Access to Fluorescent Compounds: The resulting 1,3-diarylated imidazo[1,5-a]pyridines exhibit fluorescence, making them valuable for potential applications requiring fluorescent probes or materials. []

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